REACTION_CXSMILES
|
[CH2:1]([C:4]1[S:5][C:6]2[NH:7][CH:8]=[CH:9][C:10](=O)[C:11]=2[N:12]=1)[CH2:2][CH3:3].P(Cl)(Cl)([Cl:16])=O.[OH-].[Na+]>>[Cl:16][C:10]1[CH:9]=[CH:8][N:7]=[C:6]2[S:5][C:4]([CH2:1][CH2:2][CH3:3])=[N:12][C:11]=12 |f:2.3|
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
C(CC)C=1SC=2NC=CC(C2N1)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
treated with ice
|
Type
|
EXTRACTION
|
Details
|
Extracted with methylene chloride (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried the combined organic extracts over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)SC(=N2)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.564 mmol | |
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |